molecular formula C24H24N2O2 B4034654 N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide

Cat. No.: B4034654
M. Wt: 372.5 g/mol
InChI Key: CNQBWKKGXJQQMC-XLNRJJMWSA-N
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Description

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene ring, a phenylpropene moiety, and a butylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring, a phenylpropene moiety, and a butylamino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-2-3-16-25-24(28)22(17-18-10-5-4-6-11-18)26-23(27)21-15-9-13-19-12-7-8-14-20(19)21/h4-15,17H,2-3,16H2,1H3,(H,25,28)(H,26,27)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQBWKKGXJQQMC-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide
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N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide
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N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide
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N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide
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N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide
Reactant of Route 6
N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide

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